![molecular formula C14H10ClNO2 B024369 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide CAS No. 133330-59-3](/img/structure/B24369.png)

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide

Übersicht

Beschreibung

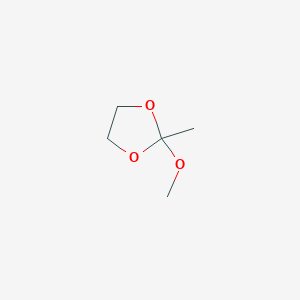

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide, also known as CPDO, is a compound of interest due to its wide range of potential applications in the scientific and medical fields. CPDO is a cyclic compound with a structure similar to that of a benzene ring, and is composed of a chloro group, a dihydro group, and a pyridin-11-one 1-oxide group. CPDO has been studied extensively in recent years, with research focusing on its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

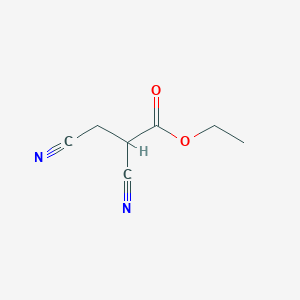

8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide is utilized as an intermediate in the synthesis of various compounds. For example, it is an intermediate in the preparation of SCH 66336, an antitumor agent. An efficient process for its preparation involves selective reduction and bromination, yielding a 75% overall yield of the desired product (Fu et al., 2003). It is also a key intermediate in the synthesis of loratadine, an antihistamine, via a series of reactions including Ritter reaction and alkylation, with an overall yield of about 36% (Guan, 2013).

Crystallography and Molecular Structure

Studies on the crystal structure of compounds containing this compound have been conducted. For instance, the crystal structure of rupatadine, which includes this compound, shows a dihedral angle of 56.6° between the chlorophenyl and cyclohepta[1,2-b]pyridinyl rings (Kaur et al., 2013). Similarly, the crystal structure of Form I of desloratadine, a tricyclic antihistamine, has been studied, revealing no strong hydrogen bonds despite the presence of a secondary NH group (Bhatt & Desiraju, 2006).

Antagonistic Properties

This compound is also studied for its antagonistic properties. For example, derivatives of this compound have been prepared as dual antagonists of platelet activating factor and histamine. These compounds have shown to be effective in inhibiting both PAF and histamine (Wong et al., 1993).

Anticancer and Antituberculosis Activity

Several derivatives of this compound have been explored for their anticancer and antituberculosis properties. A high-pressure assisted synthetic approach has been developed for novel derivatives, which demonstrated promising cytotoxicity against various cancer cells (Behbehani et al., 2020). Additionally, benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole derivatives showed potent anti-tuberculosis activity (Sajja et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is related to loratadine , which is a second-generation histamine H1 receptor antagonist . Therefore, it’s possible that this compound may also interact with histamine H1 receptors.

Mode of Action

Based on its relation to loratadine , it might act as an antagonist at the histamine H1 receptor, preventing the action of histamine, a substance in the body that causes allergic symptoms.

Biochemical Pathways

If it acts similarly to loratadine , it might interfere with the histamine pathway by blocking the H1 receptor, thereby reducing the symptoms of allergies.

Pharmacokinetics

The compound is slightly soluble in chloroform and methanol , which might influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

If it acts similarly to loratadine , it might help reduce allergic symptoms such as runny nose, sneezing, itchy or watery eyes, hives, and itching of the nose or throat.

Biochemische Analyse

Biochemical Properties

The compound is slightly soluble in chloroform and methanol .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide in laboratory settings .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models .

Eigenschaften

IUPAC Name |

13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16(18)13(9)14(12)17/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQMAMHQHLMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=[N+]3[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444464 | |

| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133330-59-3 | |

| Record name | 8-Chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

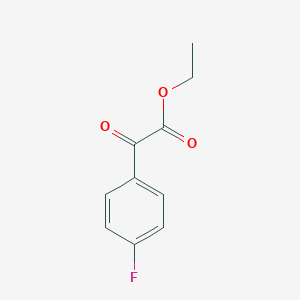

Synthesis routes and methods I

Procedure details

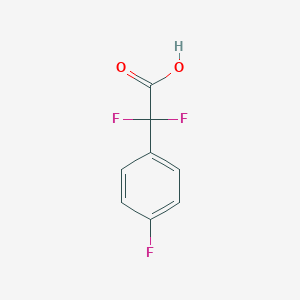

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)

![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)

![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)